7-Aminoquinolin-8-ol

概要

説明

Synthesis Analysis

The synthesis of quinolin-8-amines from N-propargyl aniline derivatives employs tin and indium chlorides . Another method involves the use of mono-propargylated aromatic ortho-diamines . The reactions can be conducted using either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .Molecular Structure Analysis

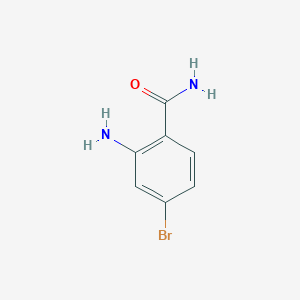

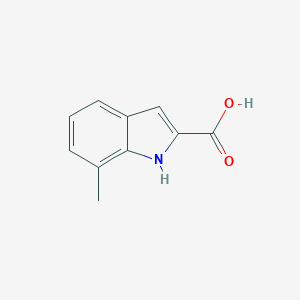

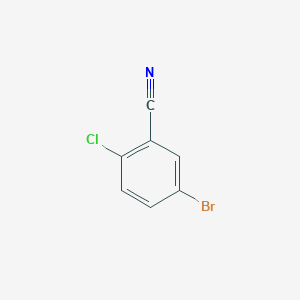

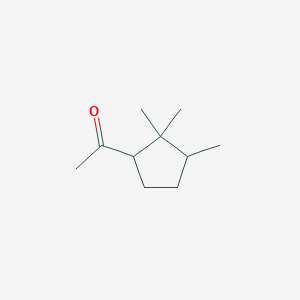

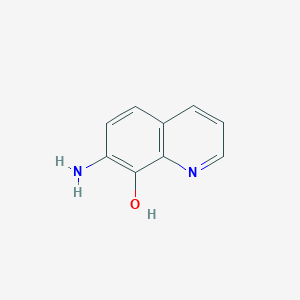

The molecular formula of 7-Aminoquinolin-8-ol is C9H8N2O. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The mechanism of the reaction involves protonation at the carbonyl oxygen in aldehyde 1, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of adduct A, dehydration of cyclic intermediate B, and oxidation of dihydroquinoline C by phosphotungstic acid or air to quinoline 3 .科学的研究の応用

Antimalarial Therapy : The 8-aminoquinolines, including derivatives like primaquine and tafenoquine, have been pivotal in treating latent malaria. They revolutionized malaria therapy by being effective against various life stages of the malaria parasite (Baird, 2019).

Antibacterial Properties : Some 8-aminoquinoline derivatives exhibit notable antibacterial activity. For instance, 8-nitrofluoroquinolone derivatives have shown effectiveness against gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Antiparasitic Activities : Certain enantiomers of 8-aminoquinoline have demonstrated significant antiparasitic activities in murine models. This includes efficacy against malaria and pneumocystis pneumonia, with reduced hematotoxicity in animal models (Nanayakkara et al., 2008).

Chemical Synthesis and Functionalization : The 8-aminoquinoline framework is crucial in the synthesis of various compounds, including natural products, functional materials, and drugs. It's a key bidentate directing group in C–H bond activation/functionalization, vital for synthesizing substituted 8-aminoquinolines (Xu et al., 2020).

Enzyme Inhibition : 8-Aminoquinoline analogs have been studied for their inhibitory effects on human monoamine oxidases A and B, which are significant for their metabolism and potential as selective MAO inhibitors (Chaurasiya et al., 2012).

Drug Combinations and Improved Therapeutic Index : Studies suggest that manipulating pharmacokinetic factors of 8-aminoquinolines could dissociate their efficacy from toxicity, leading to improved therapeutic indices (Myint et al., 2011).

CYP450 Phenotyping and Metabolite Identification : Research on the metabolism of primaquine, an 8-aminoquinoline, implicates enzymes such as CYP 2D6 and MAO-A as key in its metabolism, with implications for its efficacy and toxicity (Pybus et al., 2012).

Safety And Hazards

将来の方向性

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

特性

IUPAC Name |

7-aminoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKRMUBGTNPWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)N)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512717 | |

| Record name | 7-Aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminoquinolin-8-ol | |

CAS RN |

18472-06-5 | |

| Record name | 7-Aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。